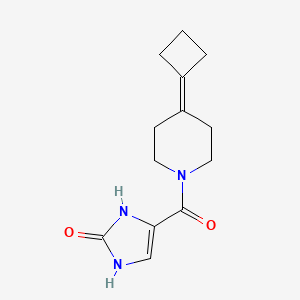
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one, also known as CPI-1189, is a small molecule drug that has been studied for its potential therapeutic uses.
作用機序
The mechanism of action of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is not yet fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and tumor growth. It has also been shown to have antioxidant properties.
Biochemical and physiological effects:
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one has been shown to have a number of biochemical and physiological effects in various studies. It has been shown to decrease the levels of pro-inflammatory cytokines in the body, as well as reduce the activity of certain enzymes involved in inflammation. It has also been shown to have anti-tumor effects in various cancer cell lines.
実験室実験の利点と制限
One advantage of using 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one in lab experiments is that it has been shown to have low toxicity and good bioavailability. However, one limitation is that it can be difficult to synthesize and may not be readily available for use in all labs.
将来の方向性
There are several potential future directions for research on 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use in combination with other drugs to enhance its anti-tumor effects. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one and its potential uses in various therapeutic applications.
In conclusion, 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one is a small molecule drug that has shown potential therapeutic uses in various scientific research applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. Further research is needed to fully understand the potential uses of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one in various therapeutic applications.
合成法
The synthesis of 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one involves a multi-step process that starts with the reaction of 1,3-dihydroimidazol-2-one with piperidine. The resulting product is then subjected to a cyclization reaction with cyclobutylidene to form 4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one. The yield of this process is reported to be around 50%.
科学的研究の応用
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one has been studied for its potential therapeutic uses in various scientific research applications. It has been shown to have anti-inflammatory and anti-tumor properties, as well as potential uses in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
4-(4-cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c17-12(11-8-14-13(18)15-11)16-6-4-10(5-7-16)9-2-1-3-9/h8H,1-7H2,(H2,14,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWRZIQZYFFOUMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C2CCN(CC2)C(=O)C3=CNC(=O)N3)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyclobutylidenepiperidine-1-carbonyl)-1,3-dihydroimidazol-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

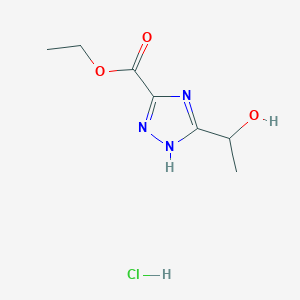
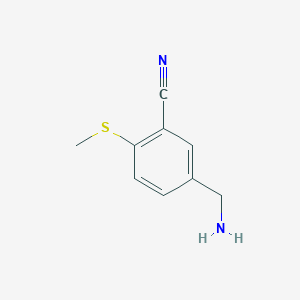
![Ethyl 3-({[(1-isopropyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetyl}amino)benzoate](/img/structure/B2718384.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,2-dimethylpyrimidin-4-amine](/img/structure/B2718387.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-2-(methylsulfanyl)-1H-imidazole](/img/structure/B2718389.png)
![N-(2-methoxyphenyl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2718391.png)
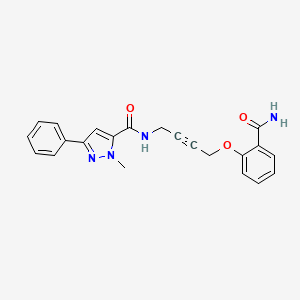
![4-(4-hydroxy-3-methoxyphenyl)-6-(thiophen-2-ylmethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2718395.png)
![N-[[4-(3-Ethylsulfonylazetidine-1-carbonyl)phenyl]methyl]prop-2-enamide](/img/structure/B2718396.png)

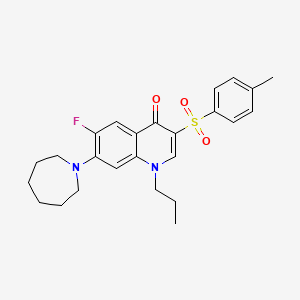

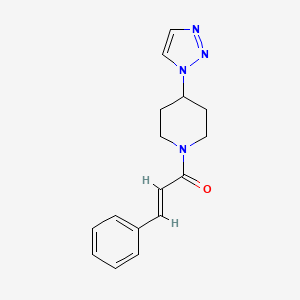
![N-(3,4-dimethylphenyl)-2-(5-(3-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2718404.png)